molecular formula C20H16ClFN4OS B11262505 2-(4-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

2-(4-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B11262505
M. Wt: 414.9 g/mol
InChI Key: WKIUQASWUDITMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole-thiazole fused ring system, which is known for its significant pharmacological activities. The presence of chloro and fluoro substituents on the phenyl rings further enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-(4-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE involves multiple steps. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . This process is typically catalyzed by acids and requires precise control of reaction conditions to ensure high yield and purity.

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

2-(4-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole-thiazole fused ring system allows the compound to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar compounds to 2-(4-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE include other triazole-thiazole derivatives, such as:

The uniqueness of 2-(4-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE lies in its specific substituents and the resulting pharmacological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H16ClFN4OS

Molecular Weight

414.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide

InChI

InChI=1S/C20H16ClFN4OS/c21-15-6-4-13(5-7-15)10-18(27)23-9-8-17-12-28-20-24-19(25-26(17)20)14-2-1-3-16(22)11-14/h1-7,11-12H,8-10H2,(H,23,27)

InChI Key

WKIUQASWUDITMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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